molecular formula C14H20N2O B2739221 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea CAS No. 1878649-67-2

1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea

Cat. No.: B2739221
CAS No.: 1878649-67-2
M. Wt: 232.327
InChI Key: MHHAXYLWFOTIEL-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea is an organic compound with the molecular formula C14H20N2O It is characterized by the presence of a benzyl group, a methyl group, and a pent-4-en-1-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl isocyanate with 3-methyl-3-(pent-4-en-1-yl)amine in the presence of a suitable solvent and catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated process control systems.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amine derivatives.

Scientific Research Applications

1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-methylurea: Lacks the pent-4-en-1-yl group, which may affect its chemical and biological properties.

    3-Methyl-3-(pent-4-en-1-yl)urea: Lacks the benzyl group, which may influence its reactivity and applications.

    1-Benzyl-3-(pent-4-en-1-yl)urea: Lacks the methyl group, potentially altering its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-1-methyl-1-pent-4-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-4-8-11-16(2)14(17)15-12-13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHAXYLWFOTIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC=C)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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